molecular formula C19H18N2O5S B2834913 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898411-10-4

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2834913
CAS No.: 898411-10-4
M. Wt: 386.42
InChI Key: MXIABWOAYRTEBM-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications

Hybrid Compound Development

Sulfonamides, including N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, represent a versatile class of compounds with a broad spectrum of pharmacological activities. The development of sulfonamide hybrids has been a significant area of research, focusing on enhancing their therapeutic potential. These hybrids incorporate various organic compounds, such as coumarin, indole, and quinoline, leading to a considerable range of biological activities. Recent advances have explored the synthesis and biological evaluation of these hybrids, revealing their potential in addressing multiple therapeutic targets (Ghomashi, Aghaei, & Massah, 2022).

Antimalarial and COVID-19 Research

In the realm of infectious diseases, research has extended to evaluating the antimalarial and potential COVID-19 therapeutic properties of sulfonamides. A study focusing on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, indicating that certain sulfonamide derivatives could serve as viable candidates for COVID-19 drug discovery. This highlights the adaptability of sulfonamide chemistry in responding to emerging health threats and the ongoing need for novel therapeutic agents (Fahim & Ismael, 2021).

Antioxidant and Antiproliferative Activities

The exploration of sulfonamides for their antioxidant and antiproliferative effects has led to the synthesis of novel pyrrolo[1,2-a]quinoline derivatives. These compounds have shown promising results in scavenging free radicals and inhibiting the growth of cancer cells, demonstrating the potential of sulfonamides in the development of new anticancer therapies. Such findings underscore the multifaceted nature of sulfonamide compounds in medical research, offering avenues for the discovery of new treatments for oxidative stress-related diseases and cancer (Nanjappa et al., 2015).

Antifungal Applications

The synthesis of sulfonamides containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives has been directed towards enhancing antifungal activity. These compounds, through meticulous chemical modification, have shown remarkable efficacy against various fungal pathogens, highlighting the potential of sulfonamide derivatives in the development of new antifungal agents. This research not only expands the therapeutic scope of sulfonamides but also addresses the critical need for novel antifungal drugs amid rising resistance to existing treatments (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-10-13-9-14(8-12-2-1-5-21(18)19(12)13)20-27(23,24)15-3-4-16-17(11-15)26-7-6-25-16/h3-4,8-9,11,20H,1-2,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIABWOAYRTEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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